molecular formula C9H11BrFN B13537550 2-(3-Bromo-5-fluorophenyl)propan-2-amine

2-(3-Bromo-5-fluorophenyl)propan-2-amine

Cat. No.: B13537550
M. Wt: 232.09 g/mol
InChI Key: MXYMFZUEJOULJD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)propan-2-amine is an organic compound classified as an aromatic amine. This classification is due to the presence of an amine group (NH2) bonded directly to an aromatic ring, specifically a benzene ring substituted with bromine and fluorine atoms. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluoroaniline.

    Alkylation: The aniline undergoes alkylation with a suitable alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-fluorophenyl)propan-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)propan-2-amine
  • 2-(3-Chloro-5-fluorophenyl)propan-2-amine
  • 2-(3-Bromo-5-chlorophenyl)propan-2-amine

Uniqueness

2-(3-Bromo-5-fluorophenyl)propan-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3

InChI Key

MXYMFZUEJOULJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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